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Compound of Interest

Compound Name: Allylcyclohexane

Cat. No.: B1217954

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for
allylcyclohexane, a key building block in organic synthesis and relevant to drug discovery and
development. The document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and
Mass Spectrometry (MS) characteristics, offering a foundational dataset for its identification,
characterization, and quality control.

Introduction

Allylcyclohexane (CoH1e) is a valuable intermediate in the synthesis of more complex
molecules, including pharmaceuticals and agrochemicals. A thorough understanding of its
spectroscopic properties is crucial for reaction monitoring, purity assessment, and structural
confirmation. This guide presents a consolidated analysis of its tH NMR, 3C NMR, FT-IR, and
Mass spectra, supported by detailed experimental protocols.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic
analysis of allylcyclohexane.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: *H NMR Spectroscopic Data for Allylcyclohexane (400 MHz, CDClIs)
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Chemical Shift (8)

Multiplicity Integration Assignment
Ppm
5.83-5.73 m 1H =CH-
4.99 - 4.93 m 2H =CH:z
1.96 t,J=6.4Hz 2H -CH2-CH=
1.76 -1.61 m 5H Cyclohexyl-H
1.32-1.08 m 5H Cyclohexyl-H
0.96 - 0.83 m 1H Cyclohexyl-H

Note: Chemical shifts and coupling constants are approximate and can be influenced by

solvent and concentration.

Table 2: Predicted 13C NMR Spectroscopic Data for Allylcyclohexane

Chemical Shift (6) ppm Carbon Type Assighment
~138 Quaternary =CH-

~115 Primary =CH2

~43 Secondary -CH2-CH=

~38 Tertiary Cyclohexyl-CH
~33 Secondary Cyclohexyl-CH:z
~26 Secondary Cyclohexyl-CH:z
~25 Secondary Cyclohexyl-CH:z

Note: These are predicted chemical shifts based on typical values for similar chemical

environments.

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands for Allylcyclohexane
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Wavenumber . . . .

Intensity Vibration Functional Group
(cm™)
~3075 Medium C-H Stretch =C-H (alkene)
2925, 2850 Strong C-H Stretch C-H (alkane)
~1640 Medium C=C Stretch C=C (alkene)
~1450 Medium C-H Bend CHz (scissoring)
~990, ~910 Strong C-H Bend =C-H (out-of-plane)

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for Allylcyclohexane (Electron lonization, 70 eV)

m/z Relative Intensity (%) Assignment

124 ~10 [M]* (Molecular lon)

83 ~100 [CeH11]* (Loss of CsHs)
55 High [CaH7]*

41 High [CsHs]* (Allyl cation)

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H and 13C NMR Spectroscopy Protocol:

o Sample Preparation: A sample of allylcyclohexane (approximately 5-10 mg) is dissolved in
deuterated chloroform (CDCls, ~0.7 mL) in a standard 5 mm NMR tube. A small amount of
tetramethylsilane (TMS) can be added as an internal standard (& 0.00 ppm), although
modern spectrometers can reference the residual solvent peak.
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 Instrument Setup: A 400 MHz NMR spectrometer is used for analysis. The instrument is
tuned and the magnetic field is shimmed to achieve optimal homogeneity.

e 1H NMR Acquisition: A standard single-pulse experiment is performed. Key parameters
include a spectral width of approximately 12 ppm, a pulse width of 30-45 degrees, a
relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Typically, 8 to 16
scans are acquired for a good signal-to-noise ratio.

e 13C NMR Acquisition: A proton-decoupled 3C NMR spectrum is acquired. Key parameters
include a spectral width of approximately 220 ppm, a pulse width of 30-45 degrees, a
relaxation delay of 2-5 seconds, and an acquisition time of 1-2 seconds. A larger number of
scans (e.g., 1024 or more) is typically required due to the low natural abundance of 13C.

» Data Processing: The acquired Free Induction Decay (FID) is processed using Fourier
transformation. The resulting spectrum is phase-corrected and baseline-corrected. Chemical
shifts are referenced to TMS or the residual solvent peak.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR Spectroscopy Protocol (Neat Liquid):

o Sample Preparation: As allylcyclohexane is a liquid, a neat spectrum can be obtained by
placing a single drop of the sample between two potassium bromide (KBr) or sodium
chloride (NaCl) salt plates. The plates are gently pressed together to form a thin liquid film.

» Instrument Setup: An FT-IR spectrometer is used for the analysis. A background spectrum of
the clean, empty salt plates is recorded to subtract atmospheric and instrument-related
absorptions.

o Data Acquisition: The prepared sample is placed in the spectrometer's sample compartment.
The spectrum is typically recorded over a range of 4000-400 cm~* with a resolution of 4
cm~1, Multiple scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio.

o Data Processing: The sample interferogram is Fourier-transformed to produce the infrared
spectrum. The background spectrum is automatically subtracted from the sample spectrum
to yield the final transmittance or absorbance spectrum.
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Mass Spectrometry (MS)

Electron lonization Mass Spectrometry (EI-MS) Protocol:

o Sample Introduction: A small amount of allylcyclohexane is introduced into the mass
spectrometer, typically via a gas chromatography (GC-MS) system or a direct insertion
probe. For GC-MS, the sample is first vaporized and separated from any impurities on a
capillary column.

« lonization: In the ion source, the gaseous sample molecules are bombarded with a beam of
high-energy electrons (typically 70 eV). This causes the molecules to ionize and fragment in
a reproducible manner.

e Mass Analysis: The resulting positively charged ions are accelerated into a mass analyzer
(e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-
charge ratio (m/z).

o Detection: The separated ions are detected, and a mass spectrum is generated, which plots
the relative abundance of each ion as a function of its m/z value.

Workflow Visualization

The logical flow of spectroscopic analysis for the structural elucidation of a compound like
allylcyclohexane is depicted in the following diagram.
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Spectroscopic Analysis Workflow for Allylcyclohexane
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Spectroscopic Analysis Workflow

 To cite this document: BenchChem. [Spectroscopic Profile of Allylcyclohexane: A Technical
Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1217954#spectroscopic-data-of-allylcyclohexane-
nmr-ir-mass]

Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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